

On-Target Validation of (Rac)-SHIN2: A Comparative Guide Using ¹³C-Serine Tracing

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Compound of Interest

Compound Name: (Rac)-SHIN2

Cat. No.: B10856881

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **(Rac)-SHIN2**, a potent serine hydroxymethyltransferase (SHMT) inhibitor, with other alternatives. It details the use of ¹³C-serine tracing as a robust method for on-target validation, supported by experimental data and detailed protocols.

Executive Summary

(Rac)-SHIN2 is a pyrazolopyran derivative that acts as an inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in serine and one-carbon metabolism.^[1] This pathway is frequently upregulated in various cancers to support rapid cell proliferation and biosynthesis.^{[2][3][4][5]} Validating that a drug candidate like **(Rac)-SHIN2** engages its intended target within a cellular context is a critical step in drug development. Stable isotope tracing with ¹³C-labeled serine offers a powerful and direct method to probe the activity of SHMT and confirm the on-target effects of its inhibitors. This guide will compare **(Rac)-SHIN2** with other SHMT inhibitors and evaluate ¹³C-serine tracing against other on-target validation techniques.

(Rac)-SHIN2 vs. Alternative SHMT Inhibitors

The efficacy of **(Rac)-SHIN2** can be benchmarked against other known SHMT inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values for **(Rac)-SHIN2** and its analogs against SHMT and in cellular assays. Lower values indicate higher potency.

Compound	Target(s)	IC50/EC50	Cell Line/Assay Condition	Reference
(Rac)-SHIN2	SHMT	EC50: 4.7 nM (VSEfm), 9.8 nM (VREfmvanA)	E. faecium	[1]
(+)SHIN1	SHMT1/2	IC50: < 50 nM (in SHMT2 deletion cells)	HCT-116	
AGF347	SHMT	In vivo activity reported	Pancreatic adenocarcinoma models	
Pemetrexed	SHMT2	IC50: > 100 μ M	In vitro assay	[2]
Lometrexol	SHMT2	IC50: > 100 μ M	In vitro assay	[2]
3-Bromopyruvate	SHMT1	Selective for SHMT1	In vitro assay	

On-Target Validation: ^{13}C -Serine Tracing vs. Other Methods

Several techniques can be employed to validate the engagement of a drug with its intended target. Below is a comparison of ^{13}C -serine tracing with other common methods.

Method	Principle	Advantages	Limitations
13C-Serine Isotope Tracing	Measures the metabolic flux through the SHMT-catalyzed reaction by tracking the incorporation of 13C from serine into downstream metabolites like glycine and purines.	Directly assesses the enzymatic activity of the target in a cellular context. Provides functional confirmation of target engagement.	Requires specialized equipment (LC-MS/MS or GC-MS) and expertise in metabolomics data analysis. Can be complex to interpret in vivo. [6]
Cellular Thermal Shift Assay (CETSA)	Based on the principle that drug binding stabilizes the target protein, leading to a higher melting temperature. [7] [8] [9]	Applicable to a wide range of targets without modification of the compound. Can be performed in intact cells and cell lysates. [7] [8]	Indirect measure of target engagement. May not be suitable for all targets or all mechanisms of action.
Drug Affinity Responsive Target Stabilization (DARTS)	Relies on the concept that a drug-bound protein is more resistant to proteolysis. [6] [10] [11]	Does not require chemical labeling of the drug. Can be used to identify unknown targets. [10] [11]	The degree of protection from proteolysis may not always correlate with binding affinity. Requires careful optimization of protease digestion.

Experimental Protocols

On-Target Validation of (Rac)-SHIN2 using 13C-Serine Tracing

This protocol outlines the key steps to validate the on-target activity of **(Rac)-SHIN2** by monitoring its effect on serine metabolism using 13C-serine and Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Cell Culture and Treatment:

- Culture cancer cells (e.g., HCT-116) in standard media.
- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of **(Rac)-SHIN2** or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Isotope Labeling:

- Prepare labeling medium by supplementing serine-free media with [U-13C3]-L-serine.
- After the drug treatment period, replace the standard media with the 13C-serine labeling medium.
- Incubate the cells for a specific duration (e.g., 4-8 hours) to allow for the incorporation of the labeled serine into downstream metabolic pathways.

3. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells with ice-cold saline.
- Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

4. LC-MS Analysis:

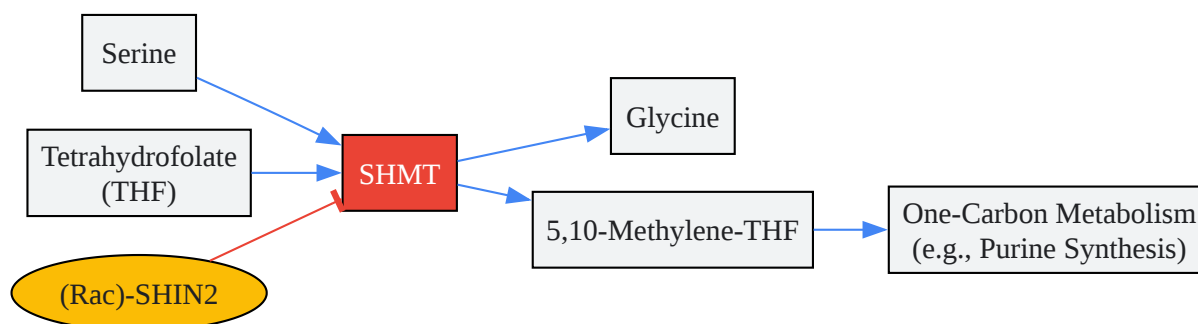
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

- Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Orbitrap MS).
- Use a chromatography method suitable for separating polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
- Acquire data in full scan mode to detect all isotopologues of serine, glycine, and other downstream metabolites.

5. Data Analysis:

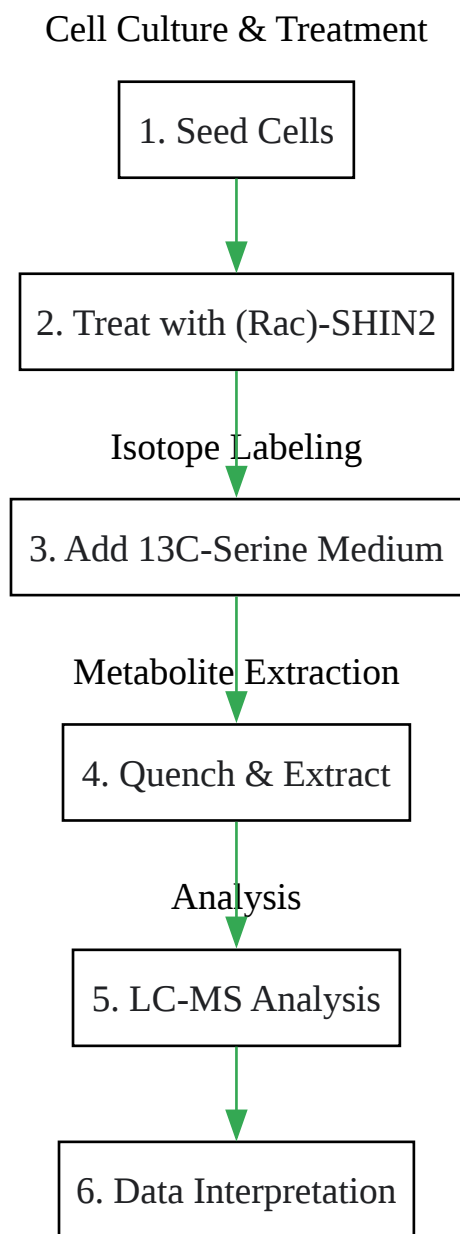
- Identify the mass-to-charge ratios (m/z) for the different isotopologues of serine (M+0, M+1, M+2, M+3) and glycine (M+0, M+1, M+2).
- Correct for the natural abundance of ^{13}C .
- Calculate the fractional labeling of each metabolite in the control and **(Rac)-SHIN2**-treated samples.
- A significant decrease in the fractional labeling of M+2 glycine in the drug-treated cells compared to the control indicates inhibition of SHMT activity.

Visualizations



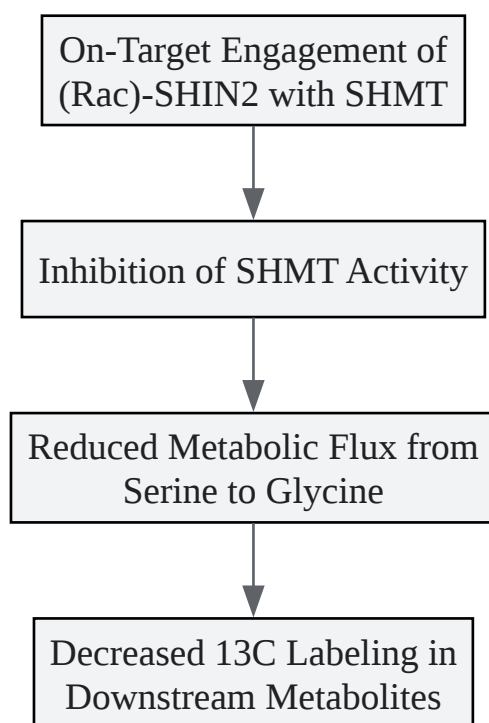
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Caption: Serine metabolism and the inhibitory action of **(Rac)-SHIN2** on SHMT.



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Caption: Workflow for ^{13}C -serine tracing to validate **(Rac)-SHIN2** on-target activity.



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Caption: Logical flow from target engagement to measurable metabolic output.

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